Incorporation Efficiency: AfTP versus ATP and 2′-Azido-ATP in E. coli RNA Polymerase
In a direct head-to-head comparison using the poly(dAT)-dependent reaction of E. coli RNA polymerase, 2′-deoxy-2′-fluoroadenosine triphosphate (AfTP) was co-polymerized with UTP into acid-insoluble RNA products at a rate less than 1% of that observed for native ATP. In contrast, the 2′-azido analog (AzTP) under identical conditions was incorporated at approximately 10% of the ATP rate [1]. This greater-than-10-fold difference in substrate efficiency between two 2′-modified ATP analogs highlights the unique behavior of the 2′-fluoro substitution.
| Evidence Dimension | Relative incorporation rate into RNA polymer |
|---|---|
| Target Compound Data | <1% of ATP incorporation rate |
| Comparator Or Baseline | ATP = 100% (baseline); 2′-Azido-ATP (AzTP) = 10% of ATP rate |
| Quantified Difference | AfTP incorporation is >10-fold lower than AzTP incorporation |
| Conditions | E. coli DNA-dependent RNA polymerase; poly(dAT)-dependent reaction; presence of UTP; acid-insoluble fraction measurement |
Why This Matters
Users seeking an ATP analog that is a poor substrate yet retains strong binding (mixed-type inhibition) for mechanistic studies should select AfTP; those requiring higher incorporation efficiency for chain termination or labeling may prefer the 2′-azido analog.
- [1] Ishihama A, Enami M, Nishijima Y, Fukui T, Ohtsuka E, Ikehara M. 2′-Deoxy-2′-azidoadenosine triphosphate and 2′-deoxy-2′-fluoroadenosine triphosphate as substrates and inhibitors for Escherichia coli DNA-dependent RNA polymerase. J Biochem. 1980;87(3):825-830. View Source
